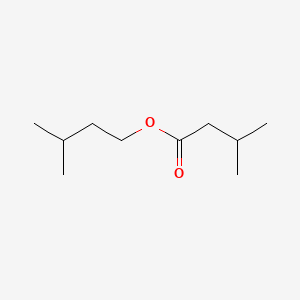
2-(7-Chloro-2-naphthyridin-1,8-yl)isoindolin-1-yl-4-acetamidobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RP 60503 is a cyclopyrrolone derivative known for its anxiolytic properties with low sedative potential. It interacts with the gamma-aminobutyric acid A receptor complex and has been studied for its effects on rodents . The compound has a molecular formula of C22H19ClN4O4 and is a small molecule drug .
Chemical Reactions Analysis
RP 60503 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reagents and conditions are not specified.
Reduction: Reduction reactions can be performed using common reducing agents.
Scientific Research Applications
RP 60503 has been extensively studied for its anxiolytic and anticonvulsant properties. It has shown high affinity for the benzodiazepine binding site on the gamma-aminobutyric acid A receptor in rat cerebrocortical membranes . The compound has been used in various rodent models to predict anxiolytic drug action, including the Geller-Seifter conflict paradigm and the elevated plus maze . Its low sedative and myorelaxant effects make it a promising candidate for further research in anxiety disorders .
Mechanism of Action
RP 60503 acts as a gamma-aminobutyric acid A receptor agonist. It binds to the benzodiazepine binding site on the receptor, enhancing the inhibitory effects of gamma-aminobutyric acid. This leads to increased chloride ion influx, hyperpolarizing the neuron and reducing neuronal excitability . The compound’s partial agonist activity results in potent anxiolytic and anticonvulsant effects with minimal sedative properties .
Comparison with Similar Compounds
RP 60503 is compared with other cyclopyrrolone derivatives, such as RP 59037. Both compounds exhibit high affinity for the benzodiazepine binding site and possess anxiolytic and anticonvulsant properties . RP 60503 has a more dissociated behavioral profile, displaying lower intrinsic activity and requiring higher receptor occupancy for activity . This makes RP 60503 unique in its ability to provide anxiolytic effects with minimal sedation.
Similar Compounds
- RP 59037
- CGS 9896 (pyrazoloquinoline partial agonist)
Properties
CAS No. |
151602-19-6 |
|---|---|
Molecular Formula |
C22H19ClN4O4 |
Molecular Weight |
438.9 g/mol |
IUPAC Name |
[2-(7-chloro-1,8-naphthyridin-2-yl)-3-oxo-1H-isoindol-1-yl] 4-acetamidobutanoate |
InChI |
InChI=1S/C22H19ClN4O4/c1-13(28)24-12-4-7-19(29)31-22-16-6-3-2-5-15(16)21(30)27(22)18-11-9-14-8-10-17(23)25-20(14)26-18/h2-3,5-6,8-11,22H,4,7,12H2,1H3,(H,24,28) |
InChI Key |
ARJSFKAHCUBBQS-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCC(=O)OC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl |
Canonical SMILES |
CC(=O)NCCCC(=O)OC1C2=CC=CC=C2C(=O)N1C3=NC4=C(C=C3)C=CC(=N4)Cl |
Synonyms |
2-(7-chloro-2-naphthyridin-1,8-yl)isoindolin-1-yl-4-acetamidobutyrate RP 60503 RP 60503, (-)-isomer RP-60503 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE](/img/structure/B1219981.png)












![tert-butyl N-[3-(dimethylcarbamoylamino)phenyl]carbamate](/img/structure/B1220004.png)
